molecular formula C20H17N3O2S B14935342 N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B14935342
M. Wt: 363.4 g/mol
InChI Key: YRUMGMCZLPAQBJ-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound featuring a 1H-indole moiety linked via an acetamide bridge to a 1,3-thiazole ring substituted at position 2 with a 4-methoxyphenyl group (). Key properties include:

  • Molecular Formula: C₂₀H₁₇N₃O₂S
  • Molecular Weight: 363.44 g/mol
  • Structural Features:
    • Indole ring at position 4 (N-linked acetamide).
    • Thiazole ring with electron-donating 4-methoxy substituent.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17N3O2S/c1-25-15-7-5-13(6-8-15)20-22-14(12-26-20)11-19(24)23-18-4-2-3-17-16(18)9-10-21-17/h2-10,12,21H,11H2,1H3,(H,23,24)

InChI Key

YRUMGMCZLPAQBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16N2O1S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_1\text{S}
  • Molecular Weight : 296.37 g/mol
  • Chemical Class : Indole and thiazole derivatives

The biological activity of this compound can be attributed to its interaction with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, while the thiazole ring contributes to the compound's antimicrobial and anticancer properties.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against both gram-positive and gram-negative bacteria.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. Its cytotoxic effects were evaluated using the MTT assay, revealing significant activity against human glioblastoma and melanoma cell lines.

Cell Line IC50 (µM)
U251 (Glioblastoma)10–30
WM793 (Melanoma)15–25

The presence of both indole and thiazole rings appears crucial for its anticancer properties, with structural modifications enhancing potency .

3. Antiviral Activity

Research indicates that this compound may also exhibit antiviral properties. Studies focusing on its effect on viral replication suggest a potential role in inhibiting RNA polymerase activity, which is critical for viral proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Indole Ring : Essential for neuropharmacological effects.
  • Thiazole Ring : Contributes to antimicrobial and anticancer activities.
  • Methoxy Group : Enhances lipophilicity and bioavailability.

Modifications at the 4-position of the methoxyphenyl group significantly influence the compound's efficacy against various biological targets .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Potential

Another study evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in U251 cells through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s sulfur atom and indole’s NH group serve as nucleophilic sites. Key reactions include:

  • Acylation at the indole nitrogen : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine, 0–5°C) to form N-acylated derivatives.

  • Alkylation of the thiazole sulfur : Treatment with alkyl halides (e.g., methyl iodide) in DMF yields S-alkylated thiazolium salts, enhancing water solubility.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagent/ConditionsProductYield (%)
Indole N-acylationAcetyl chloride, pyridine, 0°CN-acetylated derivative72–85
Thiazole S-alkylationMethyl iodide, DMF, RTS-methylthiazolium iodide63

Electrophilic Aromatic Substitution

The electron-rich indole and methoxyphenyl rings undergo electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the indole C5 position.

  • Sulfonation : Oleum (20% SO₃) selectively sulfonates the para position of the methoxyphenyl group.

Table 2: Electrophilic Substitution Outcomes

ReactionReagentPosition ModifiedMajor Product
NitrationHNO₃/H₂SO₄, 0°CIndole C55-nitro-indole derivative
SulfonationOleum, 50°CMethoxyphenyl paraSulfonated arylacetamide

Oxidation and Reduction

  • Indole oxidation : KMnO₄ in acidic conditions oxidizes the indole ring to oxindole derivatives .

  • Thiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond, yielding a thiazolidine analog.

Key Data :

  • Oxidation with KMnO₄ achieves 88% conversion to oxindole at 60°C .

  • Hydrogenation under 50 psi H₂ produces thiazolidine in 94% yield.

Hydrolysis and Condensation

  • Acetamide hydrolysis : Heating with 6M HCl cleaves the acetamide group, generating 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid.

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked conjugates.

Cycloaddition and Cross-Coupling

  • Thiazole participation in Diels-Alder : Acts as a dienophile with cyclopentadiene to form bicyclic adducts.

  • Suzuki coupling : The 4-methoxyphenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄.

Biological Interactions

While not traditional reactions, biochemical interactions include:

  • Enzyme inhibition : Binds to tubulin polymerization sites, mimicking combretastatin A-4 derivatives .

  • Receptor antagonism : Blocks serotonin receptors (5-HT₂A) due to structural similarity to psilocin analogs .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundKey Reaction DifferenceReference
5-Chloro-N-(1H-indol-3-yl)acetamideFaster electrophilic substitution at C5
4-Methoxyphenyl-acetamideLacks thiazole-mediated S-alkylation
Thiazole-based combretastatin analogsEnhanced tubulin binding via methoxy groups

Stability Under Environmental Conditions

  • Photodegradation : UV light (254 nm) decomposes the thiazole ring, forming sulfonic acid derivatives.

  • Thermal stability : Stable up to 200°C; decomposes via acetamide cleavage above 220°C.

Comparison with Similar Compounds

Comparison with Structural Analogues

Indole-Based Acetamide Derivatives

Several indole-acetamide derivatives have been synthesized and evaluated for anticancer activity ():

Compound ID Substituents (R₁, R₂) Melting Point (°C) Key Structural Differences vs. Target Compound
10j 3-Chloro-4-fluorophenyl 192–194 Chloro/fluoro substituents on phenyl; indole substituted at position 3 vs. 4 .
10k Naphthalen-1-yl 175–176 Bulky naphthyl group; altered steric effects .
10l 4-Nitrophenyl 190–191 Electron-withdrawing nitro group; impacts electronic properties .
Target Compound 4-Methoxyphenyl (thiazole) Not reported Methoxy group enhances solubility and potential receptor affinity .

Key Observations :

  • The 4-methoxy group on the thiazole in the target compound may improve metabolic stability compared to electron-withdrawing groups (e.g., nitro in 10l) .
  • Substitution at indole position 4 (vs. 3 in 10j–10m) could influence binding interactions in biological targets.

Thiazole-Acetamide Analogues

Thiazole-acetamides with varying aryl substitutions demonstrate diverse pharmacological profiles:

(Piperazine-Linked Thiazoles):
Compound ID Aryl Substituent (Thiazole) Piperazine Substituent Molecular Weight (g/mol)
13 4-(p-Tolyl) 4-Methoxyphenyl 422.54
18 4-Methoxyphenyl 4-Methoxyphenyl 438.54
Target 4-Methoxyphenyl None (direct acetamide) 363.44

Key Differences :

  • Piperazine derivatives (e.g., 13, 18) exhibit higher molecular weights (>400 g/mol), which may affect ADME properties.
(Triazole-Benzodiazole Hybrids):
  • Compound 9e: Features a triazole-benzodiazole core with a 4-methoxyphenyl-thiazole group. Structural complexity may reduce synthetic yield (6–17% in ) compared to the target’s simpler scaffold.

Pharmacological Activity Comparisons

Anticancer Activity:
  • : Compounds 10j–10m showed moderate activity against HCT-1, MCF-7, and PC-3 cancer lines.
  • : Compound 3.1.3 (benzothiazole-chlorophenyl hybrid) exhibited potent antitumor activity, highlighting the importance of thiazole-electron-deficient aryl groups .
  • Target Compound : The 4-methoxyphenyl group may balance electron density, optimizing interactions with hydrophobic pockets in enzyme targets (e.g., Bcl-2/Mcl-1 in ).
Anti-Inflammatory Potential:
  • : Piperazine-thiazole derivatives (13–18) were designed as MMP inhibitors. The target’s lack of a piperazine moiety may reduce off-target effects on metalloproteinases.

Physicochemical Properties

Property Target Compound Mirabegron () Compound 3.1.3 ()
Molecular Weight 363.44 396.51 Not reported
Key Functional Groups Methoxy, indole Amino, hydroxyethyl Benzothiazole, chloro
Solubility Likely moderate High (polar groups) Low (chlorophenyl)

Insights :

  • The target’s methoxy group enhances solubility compared to chlorophenyl analogues (e.g., 3.1.3) .
  • Compared to Mirabegron (beta-3 agonist), the target’s indole-thiazole core may favor different receptor interactions .

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